molecular formula C16H14N2O B12114938 3-Benzyl-2-methylquinazolin-4(3h)-one

3-Benzyl-2-methylquinazolin-4(3h)-one

Cat. No.: B12114938
M. Wt: 250.29 g/mol
InChI Key: AEEMIAVGTXSJQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Benzyl-2-methylquinazolin-4(3H)-one (CAS: 4260-34-8) is a quinazolinone derivative with the molecular formula C₁₆H₁₄N₂O and a molecular weight of 250.30 g/mol . Structurally, it features a methyl group at position 2 and a benzyl group at position 3 on the quinazolin-4(3H)-one scaffold (Figure 1). Key spectral data includes:

  • IR (KBr): 3050 cm⁻¹ (C-H aromatic), 2860 cm⁻¹ (C-H aliphatic), 1640 cm⁻¹ (C=O stretch) .
  • ¹H NMR (DMSO-d₆): δ 2.41 (s, 3H, CH₃), 5.24 (s, 2H, CH₂-benzyl), and aromatic protons at 7.07–8.1 ppm .
  • MS (m/z): Base peak at 91 (benzyl fragment), molecular ion peak at 250 (M⁺) .

This compound has been synthesized via methods such as ultrasonic irradiation under solvent-free conditions, achieving high yields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-2-methylquinazolin-4(3H)-one can be achieved through various synthetic routes. One common method involves the condensation of 2-aminobenzylamine with benzaldehyde to form an imine intermediate, which is then cyclized to produce the quinazolinone core. The reaction conditions typically involve the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid or hydrochloric acid, to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-2-methylquinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.

    Substitution: The benzyl and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with hydroxyl or carbonyl groups, while reduction may produce dihydroquinazolinone derivatives.

Scientific Research Applications

Anticancer Activity

Research has demonstrated that quinazolin-4(3H)-one derivatives, including 3-benzyl-2-methylquinazolin-4(3H)-one, exhibit potent cytotoxic effects against various cancer cell lines.

  • Cytotoxicity Studies : A study evaluated several quinazolin-4(3H)-one derivatives against human breast adenocarcinoma (MCF-7) and ovarian carcinoma (A2780) cell lines. The results indicated that certain derivatives had IC50 values significantly lower than the positive control, lapatinib, suggesting enhanced anticancer potential. For instance, compounds 2i and 3i showed IC50 values of 0.173 ± 0.012 µM and 0.177 ± 0.032 µM against cyclin-dependent kinase 2 (CDK2), comparable to imatinib's effectiveness .
CompoundCell LineIC50 (µM)Comparison
2iCDK20.173 ± 0.012Similar to imatinib
3iHER20.079 ± 0.015Comparable to lapatinib

Neuroprotective Effects

In addition to anticancer properties, some derivatives of quinazolin-4(3H)-one have been explored for their neuroprotective effects.

  • Acetylcholinesterase Inhibition : A derivative was synthesized as a potential acetylcholinesterase inhibitor, demonstrating significant inhibition (up to 87%) compared to donepezil, a known treatment for Alzheimer's disease . This suggests potential applications in neurodegenerative disorders.

Antioxidant Activity

The antioxidant capabilities of these compounds have also been evaluated.

  • DPPH Scavenging Activity : Certain derivatives exhibited moderate to good DPPH scavenging effects, indicating their potential as antioxidant agents . This property is particularly beneficial in reducing oxidative stress-related damage in various diseases.

Synthesis and Structural Variations

The synthesis of this compound can be achieved through various methods, including one-pot reactions involving o-amino benzamides and thiols . Structural modifications have been shown to influence biological activity significantly.

Synthesis MethodYield (%)Key Features
One-pot reactionUp to 98%Functional group tolerance; metal-free

Case Studies

Several studies have documented the efficacy of quinazolin-4(3H)-one derivatives:

  • A study on N-benzylpiperidin derivatives highlighted their potential as new leads for drug development targeting acetylcholinesterase .
  • Another investigation into the antibacterial properties revealed that specific substitutions on the phenyl ring enhanced antibacterial activity against gram-positive bacteria .

Mechanism of Action

The mechanism of action of 3-Benzyl-2-methylquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. For example, in cancer research, the compound may inhibit the activity of certain enzymes or proteins involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Features and Substituent Effects

Quinazolin-4(3H)-one derivatives exhibit diverse biological activities depending on substituents at positions 2, 3, and 6. Key analogues are compared below:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Biological Activity
3-Benzyl-2-methylquinazolin-4(3H)-one 2-CH₃, 3-benzyl C₁₆H₁₄N₂O 250.30 Vasorelaxant
2-Methyl-4(3H)-quinazolinone 2-CH₃ C₉H₈N₂O 160.17 Analgesic (moderate activity)
2-Phenyl-4(3H)-quinazolinone 2-C₆H₅ C₁₄H₁₀N₂O 222.24 Analgesic (high activity)
8-Chloro-3-(4-methoxyphenyl)quinazolin-4(3H)-one 8-Cl, 3-(4-OCH₃-C₆H₄) C₁₅H₁₁ClN₂O₂ 286.71 Antimicrobial
3-(4-Methoxyphenyl)-2-(phenyl)quinazolin-4(3H)-one 2-C₆H₅, 3-(4-OCH₃-C₆H₄) C₂₁H₁₆N₂O₂ 328.36 Antitumor

Key Observations:

  • Position 2 Substituents: Methyl groups (e.g., 2-methyl derivatives) generally confer lower analgesic activity compared to bulkier aryl groups like phenyl .
  • For example, 3-benzyl derivatives show vasorelaxant activity, while 3-(4-methoxyphenyl) analogues exhibit antitumor effects .
  • Halogenation (Position 8): Chlorine substitution (e.g., 8-chloro derivatives) introduces electron-withdrawing effects, enhancing antimicrobial activity .

Pharmacological Activity Comparison

Analgesic Activity (Acetic Acid-Induced Writhing Test in Mice)

Compound % Inhibition of Writhing (10 mg/kg) Relative Potency vs. Aspirin
2-Methyl-4(3H)-quinazolinone 48% 1.2×
2-Phenyl-4(3H)-quinazolinone 72% 3.5×
Aspirin 52% 1× (Reference)

The 2-phenyl derivative outperforms both the 2-methyl analogue and aspirin, highlighting the importance of aromatic bulk at position 2 for analgesia.

Antitumor Activity

  • 3-(4-Methoxyphenyl)-2-phenylquinazolin-4(3H)-one inhibits tumor cell proliferation via topoisomerase II inhibition (IC₅₀ = 8.2 μM) .

Physicochemical Properties

Property This compound 2-Phenyl-4(3H)-quinazolinone 8-Chloro-3-(4-methoxyphenyl)quinazolinone
LogP (Predicted) 3.2 2.8 3.5
Solubility (mg/mL) 0.15 (DMSO) 0.22 (DMSO) 0.09 (DMSO)
Melting Point (°C) Not reported (yellow oil) 175–177 175

The 3-benzyl-2-methyl derivative exhibits moderate lipophilicity (LogP = 3.2), favoring blood-brain barrier penetration, which may explain its vasorelaxant activity .

Biological Activity

3-Benzyl-2-methylquinazolin-4(3H)-one is a heterocyclic compound belonging to the quinazolinone family, known for its diverse biological activities, particularly in the field of medicinal chemistry. This article delves into its biological activity, focusing on its mechanisms of action, cytotoxic effects against cancer cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a fused bicyclic structure with a quinazoline core, characterized by the presence of a benzyl group and a methyl group. These substituents enhance its pharmacological properties and stability. The general formula for quinazolin-4(3H)-ones is C12H10N2OC_{12}H_{10}N_{2}O, and the presence of nitrogen atoms in the quinazoline ring allows for various nucleophilic and electrophilic reactions, contributing to its biological activity.

This compound exhibits significant inhibitory activity against various tyrosine kinases , which play crucial roles in regulating cellular processes such as proliferation and survival. Molecular docking studies indicate that this compound binds effectively to ATP-binding sites of tyrosine kinases, suggesting a mechanism involving competitive inhibition . The interactions primarily occur through hydrogen bonding and hydrophobic interactions, which are critical for its anticancer properties.

Cytotoxicity Against Cancer Cell Lines

Research has demonstrated that this compound exhibits cytotoxic effects against several human cancer cell lines. Notably, it has shown promising results in inhibiting cell growth in:

  • MCF-7 (breast cancer)
  • A2780 (ovarian cancer)
  • SW620 (colon cancer)

The compound's IC50 values against these cell lines have been reported to be significantly lower than those of standard chemotherapeutic agents like lapatinib, indicating its potential as an effective anticancer agent .

Cell LineIC50 Value (µM)Comparison with Control
MCF-73.79 ± 0.96Lower than lapatinib
A27800.14 ± 0.03Comparable to control
SW620SignificantInduces apoptosis

Inhibition of Tyrosine Kinases

The compound has been evaluated for its inhibitory activity against several tyrosine kinases, including:

  • CDK2 : IC50 values around 0.1730.173 µM
  • HER2 : IC50 values around 0.0790.079 µM
  • EGFR : Demonstrated significant inhibition

These findings highlight the compound's potential as a targeted therapy for cancers that overexpress these kinases .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
2-Methylquinazolin-4(3H)-oneMethyl group on position 2Antitumor activityLacks benzyl substituent
6-Iodoquinazolin-4(3H)-oneIodine substitution at position 6Anticancer propertiesHalogen substitution enhances reactivity
4-AnilinoquinazolinesAniline group at position 4Potent kinase inhibitorsFocus on specific kinase selectivity

The presence of both benzyl and methyl groups in this compound enhances its binding affinity and selectivity towards specific biological targets compared to other derivatives.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 3-Benzyl-2-methylquinazolin-4(3H)-one and its derivatives?

The synthesis typically involves condensation of 3-amino-2-phenylquinazolin-4(3H)-one with aryl aldehydes or ketones under acidic conditions. A general procedure includes refluxing equimolar amounts of the starting materials in ethanol with glacial acetic acid (pH 4–4.5) for 60 minutes, followed by ice-water precipitation and vacuum filtration . Derivatives can be synthesized via nucleophilic substitution or cyclization reactions, such as reacting hydrazide intermediates with anhydrides or halogenated reagents .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral data should researchers expect?

  • 1H/13C NMR : Key signals include aromatic protons (δ 7.2–8.2 ppm), methyl groups (δ 2.0–3.9 ppm), and carbonyl carbons (δ 161–163 ppm) .
  • IR : Stretching vibrations for C=O (1671–1778 cm⁻¹), C=N (1598 cm⁻¹), and C–N (1104 cm⁻¹) are diagnostic .
  • LCMS : Molecular ion peaks (e.g., [M+H]+ at m/z 283.25) confirm molecular weight .

Q. What safety precautions are recommended when handling quinazolin-4(3H)-one derivatives in laboratory settings?

While specific safety data for this compound is limited, structurally similar compounds (e.g., 3-amino-2-phenoxymethyl derivatives) suggest risks of inhalation, skin contact, and ingestion. Use PPE, fume hoods, and adhere to H303/H313/H333 hazard protocols .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of this compound derivatives under varying reaction conditions?

Yield optimization involves:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility for cyclization reactions .
  • Catalysts : Acetic acid enhances Schiff base formation in condensation steps .
  • Temperature control : Reflux (~80°C) ensures complete reaction without decomposition .
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures increases purity .

Q. What strategies are employed to resolve contradictions in reported physical properties (e.g., melting points) of quinazolin-4(3H)-one derivatives across different studies?

Discrepancies in melting points (e.g., 303–305°C observed vs. 307–309°C literature values ) may arise from:

  • Polymorphism : Recrystallization solvents can influence crystal packing.
  • Purity : Use HPLC or TLC to verify compound homogeneity.
  • Method calibration : Cross-validate thermal analysis (DSC) with standardized reference materials.

Q. How can computational methods be integrated with experimental data to predict the bioactivity of novel quinazolin-4(3H)-one derivatives?

  • Molecular docking : Screen derivatives against target proteins (e.g., acetylcholinesterase for Alzheimer’s applications ).
  • QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups on the benzyl ring) with antioxidant or antimicrobial activity .

Q. What methodological approaches are used to assess the antioxidant potential of quinazolin-4(3H)-one derivatives, and how are statistical analyses applied?

  • DPPH/ABTS assays : Measure radical scavenging activity at 517 nm (DPPH) or 734 nm (ABTS).
  • Statistical validation : Compare IC₅₀ values using ANOVA (e.g., P < 0.05 significance threshold ).
  • Dose-response curves : Ensure linearity across 10–100 μM test ranges.

Q. How does modifying substituents on the quinazolin-4(3H)-one core affect its pharmacological profile, and what in vitro assays are critical for evaluating these changes?

  • Substituent effects : Electron-donating groups (e.g., methoxy) enhance antioxidant activity, while halogenated aryl groups improve antimicrobial potency .
  • Assays :

  • MIC/MBC tests : For antibacterial/antifungal activity (e.g., against S. aureus or C. albicans) .
  • Cytotoxicity screening : Use MTT assays on mammalian cell lines to assess therapeutic indices .

Properties

Molecular Formula

C16H14N2O

Molecular Weight

250.29 g/mol

IUPAC Name

3-benzyl-2-methylquinazolin-4-one

InChI

InChI=1S/C16H14N2O/c1-12-17-15-10-6-5-9-14(15)16(19)18(12)11-13-7-3-2-4-8-13/h2-10H,11H2,1H3

InChI Key

AEEMIAVGTXSJQZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1CC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.